![molecular formula C20H26N2O B2651924 1-[2-(Benzhydryloxy)ethyl]-1,4-diazepane CAS No. 150557-09-8](/img/structure/B2651924.png)

1-[2-(Benzhydryloxy)ethyl]-1,4-diazepane

Overview

Description

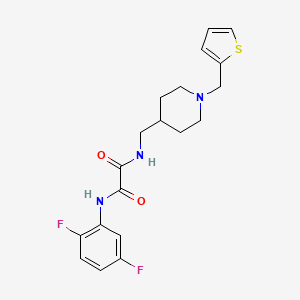

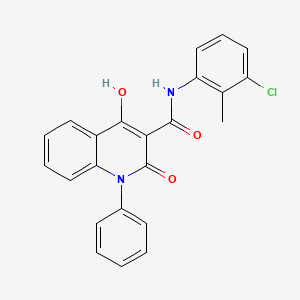

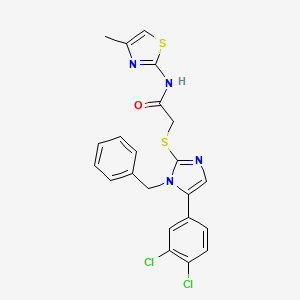

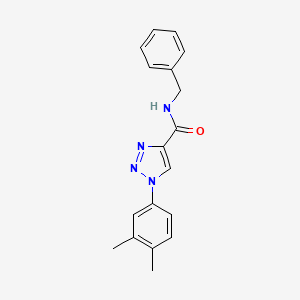

1-[2-(Benzhydryloxy)ethyl]-1,4-diazepane is a chemical compound with the molecular formula C20H26N2O . It is a hydrochloride salt that is obtained by reaction of 1-[2-(benzhydryloxy)ethyl]-4-(3-phenylpropyl)piperazine with two equivalents of hydrogen chloride .

Molecular Structure Analysis

The molecular structure of this compound is complex, with a benzhydryloxy group attached to an ethyl chain, which is further connected to a 1,4-diazepane ring . The compound has a molecular weight of 310.441 .Chemical Reactions Analysis

The compound is a hydrochloride salt that is obtained by reaction of 1-[2-(benzhydryloxy)ethyl]-4-(3-phenylpropyl)piperazine with two equivalents of hydrogen chloride . Further details about its chemical reactions can be found in the referenced papers .Physical And Chemical Properties Analysis

The compound has a molecular weight of 310.441 . More detailed physical and chemical properties may be available in the referenced safety data sheets .Scientific Research Applications

Structural Characterization and Self-Assembly A study on a related benzodiazepin-2-one compound reveals its structural features, including a boat conformation of the seven-membered diazepane ring and a three-dimensional crystal structure formed through hydrogen bonding and π-interactions (Essaghouani et al., 2016). Another research explores the self-assembly of pentaphenol adducts with diaza compounds, highlighting the formation of complex architectures through hydrogen bonding, demonstrating the potential of diazepane derivatives in constructing elaborate molecular structures (Jayaraman et al., 2006).

Synthetic Applications and Reactions The oxy-Cope/Michael cascade reaction utilizing ethyl diazepane carboxylate as a catalyst for synthesizing cyclopentane-containing products showcases the versatility of diazepane derivatives in facilitating complex organic transformations (Barrett et al., 2023). Additionally, the synthesis of new diazepines derivatives with a focus on spectral characterization and crystal structures provides insights into their potential applications in medicinal chemistry and material science (Ahumada et al., 2016).

Chiral Synthesis and Ligand Design Research on chiral-pool synthesis of 1,4-diazepanes as σ1 receptor ligands, starting from amino acids, underscores the application of diazepane derivatives in designing bioactive molecules with potential therapeutic applications (Fanter et al., 2017). Another study involving manganese(III) complexes of diazepane-based bisphenolate ligands for olefin epoxidation emphasizes the catalytic capabilities of these compounds, suggesting their utility in synthetic organic chemistry (Sankaralingam & Palaniandavar, 2014).

Mechanism of Action

The compound has been found to have high affinity for the dopamine transporter (DAT) in addition to moderate to high affinity for the norepinephrine transporter (NET) . It has been suggested that it could have potential for treating several neurological disorders such as drug abuse, depression, and attention deficit hyperactivity disorder .

Safety and Hazards

properties

IUPAC Name |

1-(2-benzhydryloxyethyl)-1,4-diazepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O/c1-3-8-18(9-4-1)20(19-10-5-2-6-11-19)23-17-16-22-14-7-12-21-13-15-22/h1-6,8-11,20-21H,7,12-17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCMCGIXZJYXQDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)CCOC(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acrylamide](/img/structure/B2651843.png)

![8-((2,5-Dimethoxyphenyl)sulfonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2651849.png)

![(2Z)-8-methoxy-2-{[3-(propan-2-yl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2651850.png)

![5-(tert-Butoxycarbonyl)-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-4-carboxylic acid](/img/structure/B2651855.png)